molecular formula C32H30O11 B018884 Rivulobirin E CAS No. 237407-59-9

Rivulobirin E

Cat. No. B018884
M. Wt: 590.6 g/mol
InChI Key: OIZNBPDWHFCLKY-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to Rivulobirin E, like Rivulobirins C and D, involves complex organic reactions that yield novel spirobicoumarins from the underground parts of Pleurospermum rivulorum. These compounds are characterized by the condensation of heraclenol units, showcasing the intricate processes involved in their formation (Taniguchi et al., 1998).

Molecular Structure Analysis

Rivulobirins C and D are stereoisomers, differing in configuration at the C-2 position. This structural variance underscores the diversity within Rivulobirin compounds and highlights the significance of stereochemistry in determining their physical and chemical properties (Taniguchi et al., 1998).

Scientific Research Applications

Rivulobirin E is a type of condensed furanocoumarin . It was isolated from the underground part of Pleurospermum rivulorum, a plant in the Umbelliferae family . The structure of Rivulobirin E was established through spectral means .

Safety And Hazards

The safety data sheet for Rivulobirin E suggests that it is for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

9-[(2R)-2-hydroxy-3-[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNBPDWHFCLKY-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H](COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivulobirin E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Taniguchi, YQ Xiao, XH Liu, A Yabu… - Chemical and …, 1999 - jstage.jst.go.jp
… Two new condensed furanocoumarins, the dimer rivulobirin E and the trimer rivulotririn C (l and 2) were isolated from the underground part of lelrmpermmn rivularum (Umbelliferae) …
Number of citations: 26 www.jstage.jst.go.jp
AS Chandwani, SB Jhala, KP Modi, MB Shah - researchgate.net
… Two spirotricoumarins, rivulotririns A and B; two spirobicoumarins, rivulobirins C and D; two furanocoumarins, rivulobirin E and rivulotririn C; and three cyclospirobicoumarins, …
Number of citations: 2 www.researchgate.net
H Hussain, J Hussain, A Al-Harrasi, K Krohn - Tetrahedron, 2012 - pharmacy.hebmu.edu.cn
Coumarins have been found to be distributed extensively in various types of flora and in all parts of the plant. They have also been reported from microorganisms and animals. 1 The …
Number of citations: 71 pharmacy.hebmu.edu.cn
Y Tada, Y Shikishima, Y Takaishi, H Shibata, T Higuti… - Phytochemistry, 2002 - Elsevier
The n-hexane and ethyl acetate extracts of the stems and the ethyl acetate extracts of roots from Prangos pabularia afforded an γ-pyrone derivative and furanocoumarin derivatives with …
Number of citations: 162 www.sciencedirect.com
SK Talapatra, B Talapatra, SK Talapatra… - Chemistry of Plant …, 2015 - Springer
Of the identified biosynthetic paths, shikimic acid pathway plays a very important role in providing precursors of a large number of aromatic compounds of diverse skeletal patterns and …
Number of citations: 14 link.springer.com
G Zengin, KI Sinan, G Ak, MF Mahomoodally… - Industrial crops and …, 2020 - Elsevier
Several Apiaceae species, used as both food and in complementary and alternative medicine, represents a rich source of potential valuable phytopharmaceuticals which necessitates …
Number of citations: 51 www.sciencedirect.com
WQ Yang, YL Song, ZX Zhu, C Su, X Zhang, J Wang… - Fitoterapia, 2015 - Elsevier
Seven new dimeric furanocoumarins, dahuribiethrins A–G (1–7), were isolated from the roots of Angelica dahurica. Their structures were determined by chemical derivatization and …
Number of citations: 50 www.sciencedirect.com
A Inoue, M Taniguchi, M Shibano, NH Wang… - Journal of natural …, 2010 - Springer
… These spectral data were closely related to those of rivulobirin E [3, 7], previously isolated from this … The stereochemistry of 3 was assigned to be the same as rivulobirin E because the …
Number of citations: 12 link.springer.com
S Gulati, R Singh, S Sangwan, J Punia… - Arabian Journal of …, 2020 - Elsevier
A simple and efficient route for the synthesis of coumarin derivatives (3a-3g) from reaction between substituted phenols (1a-1g) and methyl acetoacetate (2b) in presence of Citrus limon …
Number of citations: 7 www.sciencedirect.com
K Hosseini, C Goonesinghe, H Roshandel… - ACS …, 2023 - ACS Publications
Spiro-orthoesters, produced from the coupling of lactones and epoxides, are presequenced monomers capable of generating alternating poly(ether-alt-esters) after ring-opening …
Number of citations: 1 pubs.acs.org

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